The 2-Oxaspiro[5.5]undecane Core: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
The 2-Oxaspiro[5.5]undecane Core: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Introduction: The Allure of Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively and selectively interact with complex biological targets is paramount. Flat, two-dimensional molecules have often been associated with promiscuous binding and off-target effects. Consequently, there has been a significant shift towards the exploration of three-dimensional scaffolds that can present functional groups in a well-defined spatial orientation. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds." Their inherent rigidity and complex three-dimensional topology make them ideal for creating potent and selective ligands.
This guide focuses on a specific and promising member of this class: the 2-oxaspiro[5.5]undecane core. This spiroketal framework, while less explored in human therapeutics than its nitrogen-containing counterparts, is found in a variety of biologically active natural products, most notably as insect pheromones.[1][2][3][4] The presence of this motif in nature suggests its inherent stability and ability to interact with biological systems. This guide will provide an in-depth exploration of the synthesis of the 2-oxaspiro[5.5]undecane core, discuss the potential medicinal chemistry applications by drawing parallels with its extensively studied aza-analogs, and provide detailed experimental protocols for its construction.
Stereoselective Synthesis of the 2-Oxaspiro[5.5]undecane Core: Mastering the Spirocenter
The construction of the spiroketal core, with its stereochemically defined spirocenter, is a formidable challenge in organic synthesis. The stereochemical outcome of spiroketalization is governed by a delicate interplay of steric and stereoelectronic effects, including the anomeric effect. Syntheses can be broadly categorized into thermodynamically and kinetically controlled processes.
A Flexible Alkyne-Based Strategy for Enantiopure 1,7-Dioxaspiro[5.5]undecanes
A particularly elegant and flexible approach for the enantioselective synthesis of 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes has been developed, which allows for the independent construction of the two rings of the spiroketal.[1][2] This method utilizes enantiomerically pure homopropargylic alcohols, which are readily accessible through the hydrolytic kinetic resolution of racemic epoxides followed by lithium acetylide opening.[2]
The general workflow for this synthesis is depicted below:
Caption: Alkyne-based strategy for enantioselective spiroketal synthesis.
This approach offers significant advantages, including the ability to introduce a wide range of substituents on either ring of the spiroketal and to functionalize the triple bond at an intermediate stage.[2]
Thermodynamically Controlled Acid-Catalyzed Spiroketalization
A more traditional and direct method for the synthesis of spiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor. This reaction typically proceeds under thermodynamic control, favoring the formation of the most stable spiroketal diastereomer. The stability is influenced by factors such as the minimization of steric interactions and the maximization of stabilizing stereoelectronic effects like the anomeric effect.
The Medicinal Chemistry Landscape of Spiro[5.5]undecanes: A Realm of Potential
While direct experimental data on the biological activities of 2-oxaspiro[5.5]undecane derivatives in human medicinal chemistry is nascent, the extensive research on their aza-analogs provides a compelling rationale for their investigation. The principle of bioisosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. Replacing a nitrogen atom with an oxygen atom in the spiro[5.5]undecane core can lead to significant changes in physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability, potentially resulting in novel pharmacological profiles.
Insights from Aza-Spiro[5.5]undecane Analogs
Aza-spiro[5.5]undecane derivatives have demonstrated a remarkable range of biological activities, highlighting the potential of this rigid scaffold. A summary of these activities is presented in the table below:
| Scaffold Class | Therapeutic Area | Target/Mechanism of Action | Representative Activity | Reference(s) |
| 1,9-Diazaspiro[5.5]undecanes | Obesity, Pain | Neuropeptide Y5 (NPY Y5) receptor antagonism | IC50 < 100 nM for some analogs | [5] |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | Pain | Dual μ-opioid receptor (MOR) agonism and σ1 receptor antagonism | Potent analgesic activity comparable to oxycodone | [6][7] |
| 3,9-Diazaspiro[5.5]undecanes | Immunomodulation | γ-Aminobutyric acid type A (GABA-A) receptor antagonism | High-nanomolar binding affinity (Ki = 180 nM) | [8] |
| 1,4,9-Triazaspiro[5.5]undecan-2-ones | Oncology | METTL3 inhibition | IC50 of 5 nM in a TR-FRET assay | [9] |
The diverse activities of aza-spiro[5.5]undecanes strongly suggest that the 2-oxaspiro[5.5]undecane core could serve as a valuable starting point for the design of novel therapeutics in similar areas, including oncology and neuroscience.[2]
A Conceptual Drug Discovery Workflow
The exploration of the 2-oxaspiro[5.5]undecane scaffold in a drug discovery program would follow a systematic workflow, beginning with the synthesis of a diverse library of compounds and progressing through biological screening and lead optimization.
Caption: Drug discovery workflow for 2-oxaspiro[5.5]undecane derivatives.
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of a 1,7-dioxaspiro[5.5]undecane derivative, adapted from the alkyne-based strategy.[2]
Step 1: Synthesis of the Ynone Intermediate
-
To a solution of the enantiopure homopropargylic alcohol (1.0 equiv) in diethyl ether at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C, then bubble dry carbon dioxide gas through the solution for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To a solution of the crude carboxylic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), a coupling agent such as EDC (1.5 equiv), and a base such as triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude Weinreb amide by flash column chromatography.
-
To a solution of the Weinreb amide in THF at 0 °C, add the Grignard reagent corresponding to the desired R' group (1.2 equiv).
-
Stir the reaction for 2 hours at 0 °C, then quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the ynone intermediate.
Step 2: Coupling and Spiroketalization
-
To a solution of the second enantiopure homopropargylic alcohol (1.0 equiv) in THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
Stir for 30 minutes, then add a solution of the ynone intermediate from Step 1 (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
To a solution of the resulting crude diol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate, and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 1,7-dioxaspiro[5.5]undecane.
Conclusion and Future Outlook
The 2-oxaspiro[5.5]undecane scaffold represents a tantalizing, yet underexplored, area of medicinal chemistry. Its presence in natural products and the proven success of its aza-isosteres in a variety of therapeutic areas provide a strong impetus for further investigation. The synthetic methodologies for the stereocontrolled construction of this core are well-established, paving the way for the creation of diverse compound libraries. Future efforts should focus on the systematic synthesis and biological evaluation of 2-oxaspiro[5.5]undecane derivatives to unlock their full therapeutic potential. The unique physicochemical properties conferred by the spiroketal motif may lead to the discovery of novel, potent, and selective drugs for a range of human diseases.
References
-
Francke, W., & Kitching, W. (2001). Flexible Synthesis of Enantiomerically Pure 2,8-Dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-Dialkyl-1,6-dioxaspiro[4.5]decanes from Propargylic and Homopropargylic Alcohols. The Journal of Organic Chemistry, 66(23), 7734-7740. [Link]
-
Fletcher, M. T., Kitching, W., & De Voss, J. J. (2003). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 68(12), 4917-4928. [Link]
-
Ho, T. L. (1993). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. UQ eSpace, The University of Queensland. [Link]
-
Omolo, M. V., Ndiege, I. O., & Hassanali, A. (2013). Synthesis of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. ResearchGate. [Link]
-
Kranidiotis, G., et al. (2018). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 23(10), 2469. [Link]
-
PubChem. (2014). 2-Oxaspiro(5.5)undecane-5-carboxylic acid. PubChem. [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]
-
Vidal-Torres, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
The Good Scents Company. (n.d.). herbal undecane, 6413-26-9. The Good Scents Company. [Link]
-
PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
de la Cruz, R., & Insuasty, B. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(4), 633. [Link]
-
Spurny, R., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
-
Kitching, W., et al. (2002). Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae (Olive Fruit Fly). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 6. Synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones from 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides: X-ray crystal structure determination for (5RS,6SR)-5-acetoxy-4-methoxy3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,4,8,10-Tetraoxaspiro[5.5]undecane | C7H12O4 | CID 78951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Perhydroxylated 1,7-Dioxaspiro[5.5]undecanes ("Spiro Sugars"): Synthesis, Stereochemistry, and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
